![molecular formula C16H14N2OS2 B2773377 N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide CAS No. 899732-72-0](/img/structure/B2773377.png)
N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide
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Description
“N-(benzo[d]thiazol-6-yl)benzamide” is a chemical compound with the molecular formula C14H10N2OS . It’s important to note that the compound you’re asking about has an additional ethylthio group attached, which could significantly alter its properties.
Synthesis Analysis
While specific synthesis methods for “N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide” were not found, similar compounds have been synthesized through various methods. For instance, a series of 6-bromobenzo[d]thiazol-2 (3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies. For example, the functionalization of N-(benzo[d]thiazol-2-yl)benzamide with a nitro (NO2) substituent influences the solid-state arrangement, absorption, and fluorescence properties of these compounds .Chemical Reactions Analysis
Again, while specific reactions involving “N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide” were not found, similar compounds have been involved in various chemical reactions. For instance, 6-bromobenzo[d]thiazol-2 (3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition .Scientific Research Applications
- Findings : Excited-state hydrogen bonds and proton transfers in MMT are influenced by solvent polarity. The strength of the excited-state hydrogen bond depends on solvent effects and the electronegativity of the proton donor and acceptor. Understanding these mechanisms can aid in developing optoelectronic materials and analytical tools .
- Complex Formation : Reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide (HL1) with ruthenium precursors led to organo-carboxamide ruthenium(II) complexes. These complexes exhibit interesting structural features and may have applications in catalysis or materials science .
- Results : These compounds showed potential as cytotoxic agents, suggesting further exploration for anticancer drug development .
Photophysics and Solvent Effects
Organometallic Chemistry
Cytotoxicity Studies
Antimicrobial Properties
properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-4-ethylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUVNOPXHUKMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide |
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